molecular formula C19H24N2O3 B2993791 ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 303146-84-1

ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate

Cat. No.: B2993791
CAS No.: 303146-84-1
M. Wt: 328.412
InChI Key: RPCZSUIMRWATDL-JXMROGBWSA-N
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Description

Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is a chemical compound with the CAS number 303146-84-1 . It has a molecular formula of C19H24N2O3 and a molecular weight of 328.412.

Scientific Research Applications

Synthesis and Characterization

A new pyridazinone derivative closely related to the chemical compound has been synthesized and characterized, offering insights into its structural and spectroscopic properties. This study provides a foundation for understanding the chemical behavior and potential applications of such compounds in scientific research. The derivative showcased two stable conformers, with one being more stable due to the negative charges predicted on specific atoms, indicating its higher reactivity compared to other compounds. This information is crucial for the development of new chemical entities with desired properties (Kalai et al., 2021).

Chemical Reactivity and Synthesis Pathways

Research on ethyl 2,4-dioxoalkanoates, which share functional groups with the compound , reveals their chemoselective reactions leading to the synthesis of γ-oxo-acrylates. These pathways provide insights into the manipulation of similar compounds for the synthesis of valuable chemical intermediates, highlighting the compound's role in facilitating complex chemical transformations (Manfredini, 1988).

Antioxidant and Antimicrobial Potential

Investigations into natural products have identified compounds with structural similarities to ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate, exhibiting strong antioxidant and antimicrobial activities. These findings suggest potential research avenues for the compound as a lead structure in the development of new antioxidant and antimicrobial agents, underscoring its significance in pharmacological research (El-Desouky et al., 2007).

Applications in Material Science

The compound's framework has been utilized in studies exploring new routes to synthesize heterocyclic compounds like 1,3,4-oxadiazoles and pyridopyridazines. These materials have potential applications in material science, indicating the versatility of this compound as a precursor for the development of novel materials with diverse applications (Elnagdi et al., 1988).

Herbicidal Activities

The compound's structural motif has inspired the synthesis of derivatives with notable herbicidal activities. This demonstrates its potential as a scaffold for developing agricultural chemicals, highlighting its importance in the synthesis of compounds that can contribute to increased agricultural productivity and pest management strategies (Xu et al., 2008).

Properties

IUPAC Name

ethyl 2-[6-oxo-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-4,5-dihydropyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-24-19(23)13-21-18(22)12-11-17(20-21)10-7-15-5-8-16(9-6-15)14(2)3/h5-10,14H,4,11-13H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCZSUIMRWATDL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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